Product packaging for 1,3-Dibutyl-2-thiourea(Cat. No.:CAS No. 109-46-6)

1,3-Dibutyl-2-thiourea

Cat. No.: B085649
CAS No.: 109-46-6
M. Wt: 188.34 g/mol
InChI Key: KFFQABQEJATQAT-UHFFFAOYSA-N
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Description

Contextualization within Thiourea (B124793) Chemistry

Thioureas are a class of organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)C=S. They are analogs of ureas, with the oxygen atom replaced by a sulfur atom. This substitution has profound effects on the molecule's electronic and steric properties. The presence of the "soft" sulfur atom makes thioureas excellent ligands for "soft" metal ions and allows for a rich coordination chemistry. ontosight.ai The butyl groups in 1,3-dibutyl-2-thiourea enhance its solubility in organic solvents and contribute to its hydrophobic character. cymitquimica.com

The chemistry of thioureas is diverse, encompassing their use as reagents in organic synthesis, as building blocks for heterocyclic compounds, and as functional components in materials science and medicinal chemistry. This compound serves as a representative example of this class, exhibiting many of the characteristic reactions and applications of thioureas while also possessing unique properties due to its specific alkyl substituents.

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research stems from its multifaceted applications. It is recognized for its role as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor for various metals. cymitquimica.comlookchem.comchemicalbook.com Its ability to form protective films on metal surfaces is a subject of ongoing investigation, with studies exploring its mechanism of action through adsorption and the formation of a protective barrier. smolecule.comresearchgate.net

In the realm of organic synthesis, this compound and its derivatives are explored as organocatalysts. The thiourea moiety can participate in hydrogen bonding, activating substrates and facilitating a variety of chemical transformations. Furthermore, its coordination to metal centers can modulate their catalytic activity, opening avenues for the development of novel catalytic systems. ontosight.ai

Recent research has also delved into the biological activities of thiourea derivatives, including this compound. While this article will not detail specific biological effects, the exploration of its interactions with biological systems highlights the broad and expanding scope of research surrounding this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₂₀N₂S
Molecular Weight 188.33 g/mol
Appearance White to light yellow crystalline powder
Melting Point 63-65 °C
Boiling Point 122 °C at 14 mmHg
CAS Number 109-46-6

Data sourced from multiple references. lookchem.comnih.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2S B085649 1,3-Dibutyl-2-thiourea CAS No. 109-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibutylthiourea
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InChI

InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
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InChI Key

KFFQABQEJATQAT-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=S)NCCCC
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Molecular Formula

C9H20N2S
Record name N,N'-Di-n-butylthiourea
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DSSTOX Substance ID

DTXSID8042187
Record name N,N'-Dibutylthiourea
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Molecular Weight

188.34 g/mol
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Physical Description

Dry Powder, White crystalline powder; [Sovereign Chemical MSDS]
Record name Thiourea, N,N'-dibutyl-
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Vapor Pressure

0.00238 [mmHg]
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CAS No.

109-46-6
Record name N,N′-Dibutylthiourea
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Synthetic Methodologies and Mechanistic Investigations of 1,3 Dibutyl 2 Thiourea

Advanced Synthetic Routes

The synthesis of 1,3-dibutyl-2-thiourea and its analogues can be achieved through several advanced methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions in this compound Formation

Condensation reactions represent a fundamental approach to the synthesis of thiourea (B124793) derivatives. A common method involves the reaction of amines with carbon disulfide. lnu.edu.cnresearchgate.net This process typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which is then treated with a primary amine to yield the corresponding unsymmetrical thiourea. researchgate.net For symmetrical thioureas like this compound, the reaction can be initiated by mixing butylamine (B146782) with carbon disulfide. lnu.edu.cn The use of a promoter such as carbon tetrabromide in a solvent like N,N-dimethylformamide (DMF) has been shown to be effective for these types of syntheses. lnu.edu.cn

Another strategy involves the condensation of N-substituted thioureas with carbonyl compounds. For instance, the reaction of N-alkylthioureas with ketones in the presence of an acid catalyst like HCl or HBr and dimethyl sulfoxide (B87167) (DMSO) can yield thiazole (B1198619) derivatives. researchgate.net This indicates that the thiourea moiety can readily participate in condensation and subsequent cyclization reactions.

A notable cyclocondensation reaction involves [e]-fused 1H-pyrrole-2,3-diones with 1,3-dibutylthiourea. This reaction can lead to the formation of spiro pyrrole-substituted thiohydantoins, with the regioselectivity being dependent on the reaction conditions. The electron-donating effect of the butyl substituents in 1,3-dibutylthiourea increases the nucleophilicity of the nitrogen atoms, facilitating the attack on the electrophilic centers of the pyrrole-dione. beilstein-journals.org

ReactantsConditionsProductYieldRef
Butylamine, Carbon DisulfideCBr4, DMF, rtThis compound- lnu.edu.cn
[e]-fused 1H-pyrrole-2,3-diones, 1,3-Dibutylthiourea1,4-dioxane, refluxSpiro pyrrole-substituted thiohydantoins- beilstein-journals.org

Isothiocyanate-Mediated Synthesis Approaches for Thiourea Derivatives

The reaction between an isothiocyanate and an amine is a highly efficient and widely used "click" reaction for the synthesis of di- and trisubstituted thioureas. nih.gov The synthesis of this compound can be envisioned through the reaction of butyl isothiocyanate with butylamine. Mechanochemical methods, such as ball milling, have been demonstrated to provide quantitative yields of various thioureas from the corresponding isothiocyanates and amines within a short reaction time. nih.gov

Isothiocyanates themselves can be synthesized from primary amines using various reagents. A one-pot method involves the use of carbon disulfide in the presence of a desulfurizing agent. nih.govresearchgate.net For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) has been employed as a desulfurization reagent for the synthesis of a wide range of alkyl and aryl isothiocyanates with good to excellent yields. nih.gov Another approach utilizes the bench-stable solid reagent (Me4N)SCF3 for a rapid and efficient transformation of primary amines to isothiocyanates at room temperature. acs.org

AmineReagentIsothiocyanateYieldRef
Various alkyl and aryl aminesCS2, DMT/NMM/TsO−Alkyl and aryl isothiocyanates25-97% nih.gov
Primary amines(Me4N)SCF3IsothiocyanatesHigh acs.org

Base-Catalyzed Intramolecular Nucleophilic Cyclization Pathways for 1-(2-haloaroyl)-3-aryl Thioureas

The base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas is a key method for the synthesis of quinazoline-containing heterocycles. researchgate.netresearchgate.net This reaction, typically carried out in the presence of a base in a solvent like DMF, results in the formation of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. researchgate.netresearchgate.net Mechanistic studies support an intramolecular nucleophilic aromatic substitution (SNAr) mechanism over an intramolecular aromatic substitution (SRN1) mechanism. researchgate.net The base facilitates the deprotonation of the thiourea nitrogen, which then acts as a nucleophile, attacking the halogen-bearing aromatic carbon to displace the halide and form the heterocyclic ring. researchgate.net While this specific reaction involves aryl-substituted thioureas, the underlying principle of base-catalyzed intramolecular cyclization is a relevant pathway for functionalized thiourea derivatives.

Cyclocondensation Strategies with Alkynes and Related Reagents

Thioureas are versatile reagents in cyclocondensation reactions with alkynes to form various heterocyclic systems. One such example is the synthesis of thiazoles through the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas. nih.gov This reaction provides a route to substituted thiazoles. nih.govacs.org

Furthermore, three-component reactions involving alkynes, aldehydes, and thiourea can lead to the formation of 1,3-thiazine derivatives or 3,4-dihydropyrimidinethiones, depending on the reaction conditions and catalysts used. researchgate.nettandfonline.com For instance, ytterbium triflate and concentrated HCl have been used as a catalytic system for the one-pot multicomponent cyclocondensation to produce 2-amino-4,6-diaryl-4H-1,3-thiazine derivatives in good to excellent yields. researchgate.net Base-catalyzed Biginelli-type reactions of an aldehyde, a ketone, and thiourea can also yield dihydropyrimidinones. tandfonline.com The presence of a sulfur group in ortho-alkynylanilines has been shown to be essential for the catalytic amounts of DBU to promote cyclization, activating the carbon-carbon triple bond towards nucleophilic attack. chim.it

Reaction Mechanisms of this compound and Related Thioureas

The reactivity of thioureas is largely influenced by the lone pair of electrons on the sulfur atom, which makes them susceptible to oxidation and participation in various electron transfer processes.

Electron Transfer Mechanisms in Thiourea Oxidation

The oxidation of thiourea can proceed through different mechanisms depending on the oxidant and reaction conditions. brandeis.edu A common feature in many thiourea oxidation reactions is the formation of a free radical intermediate. atbuftejoste.com.ng

In the oxidation of thiourea by chlorine dioxide, a proposed mechanism involves a slow one-electron transfer from thiourea to ClO2, generating the (NH)(NH2)CS• radical. This is followed by more rapid reactions. brandeis.edu The initial oxidation product is often the dithiobisformamidine ion, which can further decompose. brandeis.edu

Similarly, the oxidation of thiourea by the tris(1,10-phenanthroline)iron(III) complex is proposed to occur via an outer-sphere electron transfer mechanism, also involving the formation of a radical intermediate. atbuftejoste.com.ng The product of this oxidation is formamidine (B1211174) disulfide. atbuftejoste.com.ng

However, not all oxidation reactions of thiourea involve free radicals. The oxidation of thiourea by the Waugh-type enneamolybdomanganate(IV) in aqueous perchloric acid is suggested to proceed through a direct two-electron transfer mechanism, without the formation of a free radical. This is supported by the absence of a signal in free radical tests. The active species in this reaction are the protonated form of the oxidant and the unprotonated form of thiourea.

The electrochemical oxidation of thiourea on a palladium electrode in an acidic medium also follows a stepwise oxidation at lower potentials and a concerted one at higher potentials, highlighting the complexity of the electron transfer processes. researchgate.net The methylene (B1212753) blue sensitized photooxidation of ethylene (B1197577) thiourea has been shown to proceed via either an electron transfer mechanism or through the participation of singlet oxygen, depending on the substrate concentration. arabjchem.org

Hydrogen Bonding Interactions in Thiourea Reactivity

Thiourea derivatives, including this compound, function as effective organocatalysts primarily through non-covalent interactions, most notably hydrogen bonding. wikipedia.orgrsc.org The two N-H groups of the thiourea moiety are capable of forming double hydrogen bonds, creating a clamp-like binding motif with hydrogen-bond acceptor sites on substrates, such as the oxygen atom of a carbonyl group. wikipedia.org This interaction, sometimes referred to as "partial protonation," activates the substrate, enhancing its electrophilicity and facilitating subsequent reactions. wikipedia.org

The effectiveness of this hydrogen bonding is influenced by the conformation of the thiourea molecule. For catalysis, it is proposed that a trans, trans conformation of the N-H groups is preferred, as this allows both protons to interact simultaneously with a single acceptor site, leading to enhanced catalytic activation. nih.gov However, experimental studies using time-resolved infrared spectroscopy on related diphenylthiourea systems indicate a more dynamic interplay. nih.govacs.org These studies suggest that in some reactive intermediates, only one N-H group forms a strong hydrogen bond to the substrate, while the second N-H group interacts only weakly. nih.govacs.org The exchange between these two hydrogen-bonding states occurs on a picosecond timescale. nih.govacs.org

The strength of the hydrogen bonds, and thus the catalytic activity, can be tuned by the electronic properties of substituents on the thiourea scaffold. Electron-withdrawing groups, for instance, increase the acidity of the N-H protons, making them stronger hydrogen-bond donors. wikipedia.org The formation of these hydrogen bonds is spectroscopically observable, typically resulting in a significant red-shift of the N-H stretching bands in infrared spectra. nih.govacs.org In the solid state, thioureas form extensive hydrogen-bonding networks where the sulfur atom can also act as a hydrogen bond acceptor. scispace.com

Table 1: Hydrogen Bonding Characteristics in Thiourea Derivatives
FeatureDescriptionSignificance in ReactivitySource(s)
Binding Motif Dual hydrogen bond donation from the two N-H groups to an acceptor atom (e.g., carbonyl oxygen).Creates a "clamp-like" interaction that activates the electrophilic substrate. wikipedia.org
Conformation The trans, trans conformation of the N-H groups is suggested to be optimal for catalytic activity.Allows both N-H groups to interact with a single acceptor site, enhancing activation. nih.gov
Bond Dynamics One strong and one weak hydrogen bond may form, with rapid exchange between the N-H groups.Highlights a dynamic interplay between the catalyst and substrate rather than a static dual bond. nih.govacs.org
Spectroscopic Evidence Formation of hydrogen bonds leads to a marked red-shift in the N-H stretching frequency in IR spectra.Allows for the direct observation and quantification of catalyst-substrate binding. nih.govacs.org
Solid-State Structure Extensive intermolecular N-H···S hydrogen bonds are observed in crystalline thiourea structures.Demonstrates the dual role of thiourea as both a hydrogen bond donor (N-H) and acceptor (C=S). scispace.com

Steric and Solvation Effects on Reaction Rates

The rates and outcomes of reactions involving this compound are significantly influenced by steric and solvation effects. The butyl groups attached to the nitrogen atoms are a primary source of steric hindrance, which can dictate the regioselectivity of a reaction. Research on the reaction of unsymmetrical thioureas with maleic acid derivatives has shown that the size of the alkyl groups on the thiourea nitrogen atoms is a determining factor for which isomer is preferentially formed. rsc.org As the steric bulk of the alkyl group increases, it can favor the formation of products where this bulky group is positioned away from other sterically demanding parts of the molecule. rsc.org In some cases, this steric effect can be so pronounced that it overrides other factors, like the electronic nature of the substituents. rsc.org

Solvation plays an equally critical role in modulating thiourea reactivity. The choice of solvent can impact catalytic efficiency by altering the conformational equilibria of the thiourea catalyst. researchgate.netresearchgate.net The polarity of the solvent can influence reaction rates and even the regiochemical outcome. For instance, in certain reactions, moving to a more polar solvent like acetonitrile (B52724) from isopropyl alcohol resulted in higher conversion to a specific product isomer. rsc.org However, for other substrates, the solvent polarity had a negligible effect on regioselectivity, indicating that the influence of the solvent is highly dependent on the specific reaction system. rsc.org The reactivity of thiourea derivatives has been shown to be highly dependent on the solvent environment, which affects the electronic and geometric structure of the molecule. researchgate.net

Table 2: Influence of Steric and Solvation Factors on Thiourea Reactivity
FactorObservationImpact on ReactionSource(s)
Steric Hindrance Increasing the size of alkyl groups (e.g., from ethyl to tert-butyl) on the thiourea.Governs the regioselectivity of addition reactions, favoring isomers that minimize steric strain. rsc.org
Steric Hindrance Increased concentration of reactants can lead to steric crowding.Can decrease the molecular collision rate, leading to a lower reaction yield. bibliotekanauki.pl
Solvent Polarity Changing the solvent (e.g., isopropyl alcohol vs. acetonitrile).Can alter conversion rates and influence the ratio of isomeric products. rsc.org
Solvent Effects The solvent environment interacts with the thiourea catalyst.Affects the conformational state of the catalyst and its overall efficiency. researchgate.net
Specific Solvation The structure and reactivity of thiourea derivatives are shown to be much solvent-dependent.The specific interactions between the solvent and the reacting molecule can alter its electronic and geometric properties. researchgate.net

Mechanism of Nucleophilic Addition-Elimination in Thiourea Synthesis

The synthesis of N,N'-disubstituted thioureas like this compound is most commonly achieved through the nucleophilic addition of an amine to an isothiocyanate. mdpi.combeilstein-journals.org In the case of this compound, this would involve the reaction of n-butylamine with n-butyl isothiocyanate. wikipedia.org The mechanism involves the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate's -N=C=S group. This addition results in the formation of the thiourea product. mdpi.comnih.gov

A related and versatile synthetic route begins with the generation of the isothiocyanate intermediate in situ. This can be accomplished through several methods:

From Carbon Disulfide : An amine (e.g., n-butylamine) reacts with carbon disulfide to form a dithiocarbamate salt. This intermediate is then desulfurized, often using a reagent like a carbodiimide (B86325) or a heavy metal salt, to yield the isothiocyanate, which immediately reacts with a second equivalent of the amine to produce the symmetrical thiourea. beilstein-journals.org

From Thiophosgene (B130339) or its Equivalents : An amine can react with thiophosgene (CSCl₂) or a safer equivalent to form the isothiocyanate.

From Acyl or Sulfonyl Chlorides and a Thiocyanate (B1210189) Salt : A common laboratory method involves reacting an acyl chloride (like benzoyl chloride) or a sulfonyl chloride with a thiocyanate salt (e.g., ammonium (B1175870) or potassium thiocyanate). mdpi.comnih.gov This proceeds via a nucleophilic addition-elimination mechanism to form an acyl or sulfonyl isothiocyanate intermediate. This reactive intermediate is then treated with an amine, which undergoes nucleophilic addition to the isothiocyanate carbon to form the target thiourea derivative. mdpi.comnih.govrsc.org

Another important synthetic pathway involves the reaction of thiourea itself with an alkyl halide. Thiourea's sulfur atom acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. jove.com This forms an S-alkylisothiourea salt intermediate. Subsequent hydrolysis of this salt, typically under basic conditions, yields a thiol. jove.com While this method is primarily for thiol synthesis, it underscores the nucleophilic character of the thiourea core which is central to its synthetic transformations.

Coordination Chemistry and Supramolecular Assemblies of 1,3 Dibutyl 2 Thiourea

Ligand Properties and Coordination Modes

The coordination behavior of 1,3-dibutyl-2-thiourea is fundamentally governed by the electronic and steric properties of the ligand itself. As a derivative of thiourea (B124793), its coordination chemistry is primarily centered around the sulfur and nitrogen atoms, which can engage with metal centers in various geometries.

This compound possesses two primary types of donor atoms: the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amino groups. mdpi.com In accordance with Hard and Soft Acid and Soft Base (HSAB) theory, the soft sulfur atom is the preferred coordination site for soft metal ions like Cu(I), Ag(I), Pd(II), and Pt(II). tandfonline.com Coordination typically occurs through the lone pair of electrons on the sulfur atom. researchgate.net

The versatility of this compound as a ligand is demonstrated by its ability to adopt several coordination modes, leading to a variety of molecular and supramolecular structures.

Monodentate Coordination: This is the most common coordination mode for neutral thiourea ligands, where the ligand binds to a single metal center exclusively through the sulfur atom. tandfonline.com In this arrangement, the ligand is termed a terminal ligand.

Bidentate Coordination: In the presence of a base or under appropriate reaction conditions, the thiourea ligand can be deprotonated at one of the nitrogen atoms. The resulting anionic ligand can then coordinate to a metal center through both the sulfur and the deprotonated nitrogen atom, forming a four-membered chelate ring. tandfonline.com This S,N-bidentate coordination has been observed in various thiourea complexes. mdpi.comconicet.gov.ar

Bridging Coordination: The sulfur atom of this compound has the capacity to bridge two metal centers. In this mode, the sulfur atom uses its lone pairs to simultaneously bond to two different metal ions, facilitating the formation of polynuclear complexes or coordination polymers. mdpi.com This bridging capability is crucial in the construction of higher-order structures like binuclear or hexanuclear silver clusters, as seen with the closely related 1,3-diisobutyl thiourea ligand. mdpi.com

Spectroscopic techniques are indispensable for elucidating the coordination mode of this compound in its metal complexes.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of metal-ligand bond formation. Upon coordination of the thiourea ligand to a metal through the sulfur atom, a decrease in the frequency of the ν(C=S) stretching vibration is typically observed. This shift indicates a weakening of the C=S double bond due to the donation of electron density from the sulfur to the metal. Conversely, an increase in the frequency of the ν(C-N) stretching vibration is often seen. Changes in the position and shape of the ν(N-H) bands can also provide information about the involvement of the nitrogen atoms in coordination or hydrogen bonding. mdpi.comresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is a powerful tool for studying the structure of these complexes in solution. In ¹³C NMR spectra, coordination through the sulfur atom causes a significant downfield or upfield shift of the signal corresponding to the C=S carbon atom. researchgate.net In ¹H NMR, the signal for the N-H protons is also sensitive to the chemical environment and will typically shift upon complexation. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy can be used to study the electronic transitions within the ligand and the metal complex. The formation of a metal-ligand bond can lead to the appearance of new charge-transfer bands in the UV-visible spectrum, providing further evidence of complex formation.

Table 1: Typical Spectroscopic Shifts in 1,3-Dialkyl-2-thiourea Metal Complexes

Spectroscopic Technique Key Observable Typical Change Upon S-Coordination Reference
FT-IR ν(C=S) Decrease in frequency mdpi.com
ν(N-H) Shift in frequency and broadening researchgate.netresearchgate.net
¹³C NMR C=S Signal Significant shift (downfield or upfield) researchgate.net
¹H NMR N-H Signal Shift in chemical shift (typically downfield) researchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound allows for the creation of new materials with potentially interesting structural and chemical properties. Elucidation of these structures, primarily through single-crystal X-ray diffraction, is key to understanding their chemistry.

Metal complexes of this compound are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.

Homoleptic Complexes: These complexes contain only this compound as the ligand. They can be prepared by reacting a metal salt with a stoichiometric excess of the ligand.

Heteroleptic Complexes: These are mixed-ligand complexes containing this compound along with other ligands, such as halides (Cl⁻, I⁻) or phosphines. mdpi.comrsc.org The synthesis of heteroleptic complexes often involves the reaction of a metal salt with the thiourea ligand in a specific molar ratio. For example, polynuclear heteroleptic complexes of copper(I) and silver(I) with the related 1,3-diisobutyl thiourea have been synthesized by reacting CuCl₂ or AgNO₃ with the ligand, resulting in complexes with formulas like [Cu₃L₃Cl₃] and Ag₂L₆₂. mdpi.com

The choice of solvent, reaction temperature, and metal-to-ligand ratio can significantly influence the nuclearity and structure of the final product. mdpi.com

For instance, studies on complexes of the closely related 1,3-diisobutyl thiourea have revealed intricate polynuclear structures. mdpi.com

A trinuclear copper(I) complex, [Cu₃L₃Cl₃], was found to have a trigonal planar arrangement. mdpi.com

A binuclear silver(I) complex, Ag₂L₆₂, features a four-membered Ag-S-Ag-S ring formed by two bridging thiourea ligands. mdpi.com

A hexanuclear silver(I) cluster, [Ag₆L₈Cl₄], demonstrated even more complex connectivity with both terminal and bridging thiourea ligands and silver ions in different coordination environments (4- and 5-coordinated). mdpi.com

While specific crystal structures for complexes of this compound are less commonly reported in the literature, the data from its diisobutyl isomer and other N,N'-dialkylthioureas provide a strong indication of the structural possibilities. mdpi.comresearchgate.net These studies confirm the flexible coordination behavior of the thiourea ligand, capable of acting as both a terminal and a bridging ligand to form diverse and high-nuclearity metal clusters. mdpi.com

Table 2: Representative Crystallographic Data for Metal Complexes of a Related Dialkylthiourea (1,3-Diisobutyl thiourea, L)

Complex Formula Crystal System Space Group Key Structural Feature Reference
[Cu₃L₃Cl₃] - - Tri-nuclear with trigonal planar arrangement mdpi.com
Ag₂L₆₂ Triclinic P-1 Binuclear with a four-membered Ag-S-Ag-S ring mdpi.com
[Ag₆L₈Cl₄] Monoclinic P 21/c Hexa-nuclear cluster with bridging and terminal ligands mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Complexes

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. rsc.org This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping properties onto this surface, one can gain detailed insights into all close intermolecular contacts. rsc.org

For thiourea derivatives, Hirshfeld surface analysis reveals the specific non-covalent interactions that stabilize the crystal packing. nih.govconicet.gov.ar In complexes of thiourea ligands, this analysis provides a quantitative measure of the strength of intermolecular interactions. mdpi.com For instance, in crystalline structures of related acyl thiourea derivatives, the analysis is used to explore the noncovalent interactions responsible for the crystal packing. nih.gov

The table below illustrates typical contributions of intermolecular contacts derived from Hirshfeld surface analysis for a related thiourea-containing compound, providing a model for understanding the interactions in this compound complexes.

Interaction TypeContribution (%)
H···H30.4%
C···H/H···C20.4%
Cl···H/H···Cl19.4%
Cl···Cl7.8%
Cl···C/C···Cl7.3%
Data derived from a representative structure containing thiourea-like interactions. nih.gov

Supramolecular Architectures Involving this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. numberanalytics.com Thiourea derivatives are excellent building blocks for supramolecular assemblies due to the strong hydrogen-bonding capabilities of their N-H donor and C=S acceptor groups. rsc.org These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.govnih.gov

Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonding is a primary directional force that governs the crystal packing in thiourea derivatives. mdpi.com The N,N'-disubstituted thioureas, including this compound, can form robust hydrogen-bonded motifs, such as dimers or chains.

In the solid-state structure of a mercury(II) complex, specifically bis(1,3-dibutylthiourea)dicyanidomercury(II), the crystal packing is dictated by intermolecular hydrogen bonds. nih.gov Adjacent molecules are connected through both N—H⋯N and N—H⋯S interactions. nih.gov These hydrogen bonds link the individual complex molecules into infinite three-dimensional chains, demonstrating their crucial role in the formation of the extended supramolecular structure. nih.gov The involvement of the N-H groups in extensive hydrogen bonding is also observable in the FT-IR spectra of related thiourea complexes, which show characteristically broad signals. researchgate.netresearchgate.net

The geometric parameters of these hydrogen bonds are critical for defining the stability and structure of the crystal lattice.

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Distance (Å)
N-HHNspecified in source
N-HHSspecified in source
Data for Bis(1,3-dibutylthiourea)dicyanidomercury(II). nih.gov

Non-Covalent Interactions in Supramolecular Assemblies

While hydrogen bonds are often the dominant force, a variety of other non-covalent interactions contribute to the stability and architecture of supramolecular assemblies. numberanalytics.comnumberanalytics.com These include van der Waals forces, electrostatic interactions, and, in aromatic derivatives, π-π stacking and C-H⋯π interactions. numberanalytics.comnih.gov The interplay of these weaker forces is essential for the formation of complex and stable supramolecular structures. nih.govrsc.org

Catalytic Applications of 1,3 Dibutyl 2 Thiourea and Its Derivatives

Organocatalysis by Thiourea-Based Systems

Thiourea-based organocatalysts have emerged as powerful tools in modern organic synthesis. Their catalytic activity often stems from their capacity for double hydrogen-bonding, which allows for the simultaneous activation of reactants. rsc.org This mode of action is particularly effective in a variety of chemical transformations, promoting reactions under mild, metal-free conditions. rsc.org

Thiourea-based organocatalysts have proven to be highly effective in promoting asymmetric multicomponent reactions (AMCRs), which are powerful strategies for the efficient synthesis of complex chiral molecules in a single step. rsc.orgrsc.org The ability of chiral thiourea (B124793) catalysts to control the stereochemical outcome of these reactions makes them valuable tools for creating enantioenriched products. rsc.orgmdpi.com

Bifunctional chiral thiourea-amine organocatalysts are particularly noteworthy for their ability to concurrently activate both electrophilic and nucleophilic species, leading to enhanced reaction rates and high levels of enantioselectivity in AMCRs. rsc.org For instance, in the Biginelli reaction, a well-known multicomponent reaction, chiral thiourea-based catalysts have been successfully employed to produce dihydropyrimidinones with high enantiopurity. rsc.orgmdpi.com Mechanistic proposals suggest that the thiourea moiety activates one reactant through hydrogen bonding, while the amine group interacts with another, orchestrating a highly organized transition state that dictates the stereochemical outcome. mdpi.com

A variety of AMCRs have been successfully catalyzed by thiourea derivatives, including the Strecker reaction for the synthesis of α-amino acid precursors. rsc.orgscielo.br In these reactions, the thiourea catalyst is thought to activate the imine electrophile, while a co-catalyst or a basic moiety on the thiourea itself activates the nucleophile. scielo.br

A key feature of many thiourea-based organocatalysts is their ability to engage in dual activation, simultaneously activating two different reacting species. This is often achieved through a bifunctional design, where the thiourea moiety acts as a hydrogen-bond donor to activate an electrophile, while a basic group, such as a tertiary amine, activates a nucleophile. rsc.orgacs.org This cooperative activation lowers the energy barrier of the reaction, leading to significant rate acceleration. rsc.org

Several models have been proposed to explain the intricacies of this dual activation. One common mechanism involves the thiourea's two N-H protons forming hydrogen bonds with an electrophile, increasing its reactivity. Concurrently, a basic site elsewhere on the catalyst interacts with a nucleophile, increasing its nucleophilicity. acs.org

A more complex and nuanced dual activation mechanism has been identified through a combination of NMR spectroscopy and DFT calculations for the reaction between an α,β-unsaturated γ-butyrolactam and chalcone (B49325) catalyzed by a bifunctional cinchona alkaloid thiourea. nih.gov In this proposed pathway, one N-H group of the thiourea and the protonated amine of the catalyst work in concert to activate the nucleophile, while the second N-H group of the thiourea activates the electrophile. acs.orgnih.gov This specific arrangement within the catalyst-substrate complex is crucial for achieving high levels of stereocontrol. nih.gov The table below summarizes the key interactions in this proposed dual activation mechanism.

Catalyst Moiety Reactant Activated Type of Interaction
Thiourea N-H(A) & Protonated Amine N-HNucleophileSimultaneous Hydrogen Bonding
Thiourea N-H(B)ElectrophileHydrogen Bonding

This table illustrates a specific dual activation model in thiourea organocatalysis, as described in the literature. acs.orgnih.gov

This ability to fine-tune the activation of both reaction partners through a single molecule is a testament to the sophisticated nature of thiourea organocatalysis. mdpi.com

Chiral thiourea derivatives are highly effective organocatalysts for a wide array of enantioselective transformations. jst.go.jpnih.gov By incorporating a chiral scaffold into the catalyst's structure, it is possible to create a stereochemically defined environment around the active site, which in turn directs the approach of the reactants and controls the stereochemical outcome of the reaction. nih.gov

These catalysts have been successfully applied in various reactions, including Michael additions, aza-Henry reactions, and Pictet-Spengler cyclizations. jst.go.jpnih.gov In the case of the Pictet-Spengler reaction, mechanistic studies have revealed that the chiral thiourea catalyst, in conjunction with a carboxylic acid co-catalyst, stabilizes all intermediates and transition states, leading to rate acceleration and high enantioselectivity. nih.gov The stereochemical outcome is dictated by subtle non-covalent interactions, such as C-H···π and π···π stacking, within the organized, hydrogen-bonded transition state assembly. nih.gov

The effectiveness of these catalysts is often dependent on their structural features. For example, the presence of specific substituents on the aryl groups of the thiourea can significantly influence both the reactivity and the enantioselectivity of the catalyzed reaction. nih.govacs.org In some cases, the conformational rigidity of the catalyst plays a crucial role; catalysts that exist predominantly as a single rotamer have been shown to exhibit improved activity and enantioselectivity by minimizing competing reaction pathways. nih.gov

The development of multifunctional thiourea catalysts, such as those bearing an amino alcohol moiety, has further expanded their synthetic utility. jst.go.jp These catalysts have been shown to accelerate Petasis-type reactions, affording products with high enantiomeric excess. jst.go.jp The ability to achieve high levels of stereocontrol in a variety of chemical transformations underscores the importance of chiral thioureas in modern asymmetric synthesis. acs.orgresearchgate.net

Metal-Complex Catalysis

Thiourea derivatives, including 1,3-dibutyl-2-thiourea, can also function as ligands in transition metal catalysis. The sulfur atom of the thiourea group is a soft donor and readily coordinates to various transition metals, influencing their catalytic activity and selectivity. ontosight.aimdpi.com

Complexes of this compound and related N,N'-dialkylthioureas with transition metals have been investigated for their catalytic potential. ontosight.airsc.org These complexes often feature the thiourea ligand coordinating to the metal center through the sulfur atom. mdpi.comresearchgate.net The electronic and steric properties of the butyl groups can influence the stability and reactivity of the resulting metal complex.

While specific catalytic applications of this compound complexes are an area of ongoing research, the broader class of thiourea-metal complexes has demonstrated activity in various transformations. rsc.orgresearchgate.net For example, palladium complexes with N-benzoylthiourea ligands have been used as precursors for catalytically active palladium nanoparticles. mdpi.com Late 3d transition metals like iron, cobalt, nickel, and copper, when complexed with various ligands, exhibit unique reactivities in catalytic reactions involving alkynes. rsc.org Furthermore, transition metal acetylacetonate (B107027) complexes dissolved in ionic liquids have been shown to catalyze the hydrogenation of dienes. scielo.br

The table below provides examples of transition metals that form catalytically active complexes with thiourea or related ligands.

Transition Metal Ligand Type Example Catalytic Application
Palladium (Pd)N-benzoylthioureaCross-coupling reactions mdpi.com
Copper (Cu)1,3-diisobutyl thioureaPotential for various catalytic reactions mdpi.com
Cobalt (Co)AcetylacetonateHydrogenation of dienes scielo.br
Nickel (Ni)AcetylacetonateHydrogenation of dienes scielo.br

This table provides a summary of some transition metals and ligand types that have been explored in catalysis.

Palladium complexes derived from thiourea ligands have shown significant promise as catalysts for various cross-coupling reactions. mdpi.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Stable palladium(II) complexes featuring N-benzoylthiourea ligands have been utilized as precursors for palladium nanoparticles that effectively catalyze Suzuki-Miyaura, Mizoroki-Heck, Hiyama, Buchwald-Hartwig, Hirao, and Sonogashira-Hagihara cross-coupling reactions in water, highlighting a sustainable approach. mdpi.com

In a similar vein, copper-catalyzed cross-coupling reactions have been developed for the synthesis of benzimidazoles from thiourea derivatives. nih.gov While direct involvement of this compound in these specific examples is not detailed, the underlying principle of using thiourea-derived ligands to facilitate cross-coupling is well-established. The thiourea moiety can play a role in stabilizing the metal catalyst and modulating its reactivity. The oxidative cross-coupling of thioureas with amines has also been reported, demonstrating the versatility of thiourea derivatives in bond-forming reactions. researchgate.net

Biomedical and Biological Research on 1,3 Dibutyl 2 Thiourea Derivatives

Evaluation of Biological Activities

Thiourea (B124793) derivatives have demonstrated notable cytotoxic activity against various cancer cell lines. wum.edu.plnih.govnih.govmdpi.com Studies have shown that these compounds can induce cell death through various mechanisms, making them promising candidates for further investigation as anticancer agents.

A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were synthesized and evaluated for their cytotoxic effects on several cancer cell lines, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. nih.govnih.gov Several of these derivatives exhibited high cytotoxicity, with IC50 values of 10 µM or less, and showed favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.govnih.gov Notably, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov The cytotoxic mechanisms of the most effective thioureas were found to involve the reduction of cancer cell numbers by 20–93%, with some derivatives diminishing the viability of SW620 cells by 45–58%. nih.govnih.gov

The cytotoxic potential of thiourea derivatives is often attributed to their ability to induce apoptosis and necrosis in cancer cells. wum.edu.plnih.gov For instance, certain dihalogen and trifluoromethylphenyl derivatives have been shown to be potent inducers of apoptosis. wum.edu.pl Further investigations into the metabolic pathways have revealed that some of these compounds activate caspases 3/7 and inhibit the NF-κB pathway, which is associated with a reduction in VEGF levels and potential anti-angiogenic effects. wum.edu.pl Additionally, significant pro-oxidant effects have been observed for some derivatives, which may contribute to their cytotoxic activity. wum.edu.pl

Metal complexes of thiourea derivatives have also been explored for their cytotoxic properties. Copper(II) complexes of Schiff base thioureas, for example, have shown promising cytotoxic activity against hepatocellular carcinoma (HepG-2) and human lung adenocarcinoma (A549) cell lines. samipubco.com One particular copper(II) complex exhibited IC50 values of 2.41 and 1.88 µg/ml against HepG-2 and A549 cells, respectively. samipubco.com The mechanism of action for these copper complexes is thought to involve the induction of programmed cell death (apoptosis), pro-apoptotic cell death due to endoplasmic reticulum stress, DNA damage, and the production of reactive oxygen species (ROS). acs.org

Cytotoxic Activity of Selected Thiourea Derivatives
CompoundCancer Cell LineIC50 ValueReference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)SW480 (human primary colon cancer)9.0 µM biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)SW620 (metastatic colon cancer)1.5 µM biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)K562 (chronic myelogenous leukemia)6.3 µM biointerfaceresearch.com
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2)A549 (lung cancer)0.2 µM biointerfaceresearch.com
[Cu(II)LCl] (Schiff base thiourea copper(II) complex)HepG-2 (hepatocellular carcinoma)2.41 µg/ml samipubco.com
[Cu(II)LCl] (Schiff base thiourea copper(II) complex)A549 (human lung adenocarcinoma)1.88 µg/ml samipubco.com

A significant aspect of the anticancer potential of thiourea derivatives lies in their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This process is a key mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Several studies have demonstrated the pro-apoptotic effects of various thiourea derivatives. For instance, a number of 3-(trifluoromethyl)phenylthiourea analogs were found to exert strong pro-apoptotic activity in human colon (SW480, SW620) and leukemia (K-562) cancer cells. nih.govnih.gov One particular dichlorophenyl derivative induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 cells. nih.govnih.gov Similarly, other fluorinated thiourea derivatives showed a very high percentage of SW480 cells in late apoptosis. nih.gov

The induction of apoptosis by these compounds can be mediated through various cellular pathways. Some derivatives have been shown to activate caspases, which are key enzymes in the execution phase of apoptosis. wum.edu.plnih.gov For example, dihalogen and trifluoromethylphenyl derivatives have been found to activate caspase 3/7. wum.edu.plnih.gov Furthermore, some dipeptide thiourea derivatives have been found to induce apoptosis in NCI-H460 cells by activating caspase-12 and CHOP, which triggers apoptotic signaling through a ROS-dependent endoplasmic reticulum pathway. rsc.org

In some cases, the apoptotic effect of thiourea derivatives is selective towards cancer cells, with minimal impact on normal cells. For example, in HaCaT cells (normal keratinocytes), the level of late apoptosis induced by certain thiourea derivatives was found to be low, ranging from 11% to 14%. mdpi.com This selectivity is a crucial factor for the development of effective and safe anticancer therapies.

Apoptosis Induction by Selected Thiourea Derivatives
CompoundCancer Cell LineEffectReference
Dichlorophenyl derivative 2Colon cancer cells (SW480, SW620)Induced late apoptosis in 95-99% of cells nih.govnih.gov
Dichlorophenyl derivative 2K-562 (leukemia)Induced late apoptosis in 73% of cells nih.govnih.gov
Fluorinated thiourea 8SW480 (colon cancer)Induced late apoptosis in 97% of cells nih.gov
Dipeptide thiourea derivative I-11NCI-H460 (lung cancer)Induced apoptosis via ROS-dependent endoplasmic reticulum pathway rsc.org

Interleukin-6 (IL-6) is a multifunctional cytokine that plays a crucial role in inflammation and is also implicated in the progression of various cancers. Elevated levels of IL-6 have been associated with tumor growth, angiogenesis, and metastasis. Therefore, compounds that can modulate IL-6 levels are of significant interest in cancer research.

Thiourea derivatives have demonstrated significant antiproliferative properties against a wide range of cancer cell lines. nih.govbiointerfaceresearch.commdpi.com This activity is a key indicator of their potential as anticancer agents.

Numerous studies have reported the potent antiproliferative effects of various thiourea derivatives. For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often in the low micromolar range. nih.gov The growth inhibitory profiles of these derivatives were in some cases better than the reference chemotherapeutic agent, cisplatin. nih.gov

The antiproliferative activity of thiourea derivatives is often linked to their chemical structure, with specific substitutions on the phenyl rings influencing their potency. nih.govbiointerfaceresearch.com For example, derivatives with electron-withdrawing substituents on the terminal phenyl rings have been found to be particularly effective. nih.govbiointerfaceresearch.com In one study, a 1,3-bis(4-(trifluoromethyl)phenyl)thiourea derivative was highly effective in reducing the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com

Furthermore, dipeptide thiourea derivatives have also shown significant antiproliferative activity against various cancer cell lines, with IC50 values at micromolar concentrations. rsc.org One particular compound from this series exhibited an IC50 of 4.85 ± 1.44 μM against the NCI-H460 cell line. rsc.org The mechanism of this antiproliferative effect was linked to the induction of apoptosis and cell cycle arrest in the S phase. rsc.org

Metal complexes of thiourea derivatives have also been investigated for their antiproliferative activity. acs.orgmdpi.com Copper(II) and platinum(IV) complexes of thiourea benzamide (B126) derivatives have been evaluated against human prostate cancer (PC3) and human liver cancer (HepG2) cell lines. tjnpr.org

Antiproliferative Activity of Selected Thiourea Derivatives
CompoundCancer Cell LineIC50 ValueReference
3-(trifluoromethyl)phenylthiourea analogsSW480, SW620, PC3, K-562≤ 10 µM nih.gov
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA5490.2 µM biointerfaceresearch.com
Dipeptide thiourea derivative I-11NCI-H4604.85 ± 1.44 μM rsc.org
1,3-bis(3,4-dichlorophenyl) thioureaVarious cancer cell linesIC50 of 52 µg/mL (ABTS), 45 µg/mL (DPPH) mdpi.com

Thiourea derivatives have been recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and reduce oxidative stress. mdpi.comresearchgate.netsaudijournals.com This activity is significant as oxidative stress is implicated in the pathogenesis of various diseases, including cancer.

The antioxidant potential of thiourea derivatives has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netsaudijournals.com For example, N-benzoyl-N'-naphthylthiourea and its derivatives were investigated, with one derivative showing the greatest antioxidant activity. researchgate.net Another study on 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) concluded that DPTU was more effective at capturing free radicals. researchgate.net The antioxidant capacity is often influenced by the structural features of the compounds, such as the presence and position of certain functional groups. nih.gov

Metal complexes of thiourea derivatives have also been shown to possess enhanced antioxidant activity compared to the ligands alone. researchgate.net For instance, copper(II) complexes of 1-(benzo[d]thiazol-2-yl)thiourea exhibited potent antioxidant activity. researchgate.net Similarly, Schiff base thiourea copper(II) complexes demonstrated good antioxidant activity, with one complex showing an EC50 value of 3.91 µg/ml, which was better than the standard antioxidant curcumin. samipubco.com

The antioxidant mechanism of thiourea derivatives is thought to involve the donation of electrons or hydrogen atoms to free radicals, thereby neutralizing their harmful effects. researchgate.netrsc.org Quantum chemical calculations have suggested that the hydrogen atom transfer (HAT) mechanism is the preferred pathway for the reaction of thiourea derivatives with free radicals. researchgate.net

Antioxidant Activity of Selected Thiourea Compounds and Complexes
Compound/ComplexAssayActivity (IC50/EC50)Reference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 µg/mL mdpi.com
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL mdpi.com
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM researchgate.net
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001 mM researchgate.net
[Cu(II)LF] (Schiff base thiourea copper(II) complex)DPPH3.91 µg/ml samipubco.com
N-(2-chlorophenyl)-N'-benzoyl thiourea (CBT) and N-(4-chlorophenyl)-N'-benzoyl thiourea (PCBT) and their metal complexesDPPHIC50 values between 84 and 250 µg/mL saudijournals.com

Thiourea derivatives have emerged as a promising class of antimicrobial agents, exhibiting both antibacterial and antifungal activities. mdpi.commdpi.commdpi.comtandfonline.com Their broad spectrum of activity makes them valuable candidates for the development of new drugs to combat infectious diseases.

In terms of antibacterial activity, thiourea derivatives have shown efficacy against a range of bacteria. For example, some derivatives have demonstrated activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. mdpi.com One particular compound showed a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these organisms. mdpi.com Molecular docking studies have predicted that some thiourea derivatives, such as 1,3-dibenzoylthiourea, may exhibit antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis by targeting enzymes involved in bacterial cell wall biosynthesis. fip.org

The antifungal activity of thiourea derivatives is also well-documented. mdpi.commdpi.com They have shown inhibitory effects against various fungal pathogens, including Candida auris, a multidrug-resistant yeast that poses a significant public health threat. mdpi.com Four thiourea derivatives of 2-thiophenecarboxylic acid were evaluated against C. auris, with the ortho-methylated derivative showing the highest antifungal activity and a notable inhibitory effect on biofilm growth. mdpi.com The MIC values for this derivative ranged from 0.0781 to 0.625 mg/mL. mdpi.com

Furthermore, chitosan-thiourea derivatives have been shown to be effective against sugar-beet pathogens like Rhizoctonia solani, Sclerotium rolfsii, and Fusarium solani. researchgate.net The thiourea derivative of chitosan (B1678972) was found to be a significantly better fungicidal agent than pure chitosan. researchgate.net Metal complexes of thiourea derivatives have also demonstrated enhanced antifungal activity compared to the ligands alone. tandfonline.com

Antimicrobial Activity of Selected Thiourea Derivatives
CompoundOrganismActivity (MIC)Reference
Thiourea derivative (Compound 2)E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40-50 µg/mL mdpi.com
ortho-methylated derivative (SB2) of 2-thiophenecarboxylic acidCandida auris0.0781-0.625 mg/mL mdpi.com

Structure-Activity Relationship Studies

The biological efficacy of thiourea derivatives is intricately linked to their molecular structure. The type and position of substituents on the thiourea scaffold can dramatically influence their therapeutic potential, a relationship that has been extensively explored to optimize activity against various diseases.

The nature of the substituent groups attached to the nitrogen atoms of the thiourea core is a critical determinant of biological activity. Research has shown that modifying these substituents can enhance potency and selectivity for specific biological targets.

For instance, in the realm of anticancer research, the presence of specific groups on the aryl ring of phenylthiourea (B91264) derivatives significantly impacts their cytotoxicity. Derivatives featuring a 3,4-dichloro or a 3-trifluoromethylphenyl substituent have demonstrated potent anticancer effects across colorectal, prostate, and leukemia cancer cell lines. nih.gov Similarly, another study highlighted a derivative with a 3,5-bis(trifluoromethyl)phenyl moiety as having excellent cytotoxic activities against seven different cancer cell lines. researchgate.net The introduction of electron-withdrawing substituents, such as a 4-nitrophenyl group, can increase the acidity of the N-H groups, which facilitates stronger hydrogen bond interactions with biological targets and enhances activity. biointerfaceresearch.com

The superiority of the thiourea scaffold over its oxygen analogue, urea (B33335), has also been noted. In one study, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be significantly more effective in reducing the proliferation of a lung cancer cell line (IC50 value of 0.2 µM) compared to its corresponding urea derivative (IC50 of 22.8 µM). biointerfaceresearch.com

Thiourea DerivativeSubstituent(s)Biological Target/ActivityKey Finding
Arylthiourea3,4-dichloro- or 3-trifluoromethylphenylAnticancer (colorectal, prostate, leukemia cells)Demonstrated potent cytotoxic effects. nih.gov
Arylthiourea3,5-bis(trifluoromethyl)phenylAnticancer (various cell lines)Showed the best cytotoxic activities among tested derivatives. researchgate.net
1,3-bis(4-(trifluoromethyl)phenyl)thiourea4-(trifluoromethyl)phenylAnticancer (A549 lung cancer)Significantly more potent (IC50 0.2 µM) than its urea analogue (IC50 22.8 µM). biointerfaceresearch.com
1-(3-chlorophenyl)-3-cyclohexylthiourea3-chlorophenyl and cyclohexylCholinesterase InhibitionMost potent inhibitor against AChE and BChE in its series. nih.gov

Molecular docking simulations have become an indispensable tool for elucidating the interactions between thiourea derivatives and their protein targets at a molecular level. These computational studies predict the binding orientation and affinity of a compound within the active site of a protein, providing insights that guide the design of more potent molecules.

Docking studies have successfully explained the observed biological activities of various thiourea derivatives. For example, the high anticancer potency of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was attributed to its strong binding affinity for a hydrophobic pocket of the K-Ras protein and its ability to form a hydrogen bond with the amino acid residue Glu37. biointerfaceresearch.com In another study, N-allylthiourea derivatives were evaluated for their anticancer activity, and molecular docking suggested a strong binding affinity and inhibitory effect on the BRAF (V600E) protein kinase. biointerfaceresearch.com

The binding energies calculated from docking studies provide a quantitative measure of binding affinity. A synthesized N-((4-acetylphenyl)carbamothioyl)pivalamide crystal exhibited strong interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding energies of -7.5 and -7.6 kcal/mol, respectively. researchgate.net Similarly, 1-(3-chlorophenyl)-3-cyclohexylthiourea, an effective cholinesterase inhibitor, showed docking scores of -10.01 kJ/mol for AChE and -8.04 kJ/mol for BChE. nih.gov

These studies often reveal specific amino acid residues that are crucial for binding. The benzodioxole core of certain thiourea derivatives was found to occupy a hydrophobic pocket in the Epidermal Growth Factor Receptor (EGFR), interacting with residues Val702, Ala719, and Leu820, thereby enhancing their binding profile. biointerfaceresearch.com Even the parent compound, 1,3-dibutylthiourea (DBTU), has been studied via molecular docking to understand its interaction with microbial proteins, showing a favorable binding energy that suggests a potential biological impact. researchgate.net

Thiourea DerivativeBiological TargetBinding Affinity / Docking ScoreKey Interaction Details
1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-RasG12V proteinNot specifiedBinds to hydrophobic pocket; forms H-bond with Glu37. biointerfaceresearch.com
N-(Allylcarbamothioyl)-2-chlorobenzamideBRAF (V600E) protein kinaseNot specifiedDemonstrated strong binding affinity and inhibitory effect. biointerfaceresearch.com
N-((4-acetylphenyl)carbamothioyl)pivalamideAChE / BChE-7.5 / -7.6 kcal/molExhibited stronger interactions with both enzymes. researchgate.net
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE / BChE-10.01 / -8.04 kJ/molShowed better enzyme inhibition. nih.gov
Benzodioxole-thiourea derivativesEGFR-21.96 to -24.99 kcal/molBenzodioxole core occupies a hydrophobic pocket, interacting with Val702, Ala719, and Leu820. biointerfaceresearch.com

Mechanistic Insights into Biological Interactions

Understanding the precise mechanisms by which 1,3-dibutyl-2-thiourea derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their binding to key biomolecules and their subsequent impact on cellular functions.

The biological activity of many thiourea derivatives stems from their ability to interact with specific biomolecules, particularly proteins containing thiol (sulfhydryl) groups and nucleic acids. mdpi.com The sulfur atom in the thiourea backbone is a soft donor atom, making it a key site for interaction. researchgate.net

Metal complexes of thiourea derivatives are particularly effective. Silver complexes, for instance, are thought to exert their anticancer effects primarily by binding to thiol-containing proteins and to DNA. mdpi.com Similarly, gold complexes of thioureas are known to target thiol-containing enzymes, such as thioredoxin reductase, which is often located in mitochondria. mdpi.com The facile redox chemistry of cysteine residues in proteins makes them susceptible to modification by reactive compounds, and the sulfur of the thiourea can play a role in these interactions. nih.gov

Beyond proteins, some derivatives have been shown to interact directly with DNA. Molecular docking analyses of certain bis-thiourea derivatives revealed mechanisms including groove binding and incomplete contact with the DNA structure. mdpi.com The versatile coordination chemistry of thioureas, involving their sulfur, nitrogen, and sometimes oxygen atoms, allows for a multitude of bonding possibilities that underpin their biological actions. researchgate.net

Following the initial binding event, thiourea derivatives can trigger a cascade of downstream effects, profoundly impacting cellular signaling pathways. These disruptions can lead to outcomes such as programmed cell death in cancerous cells or modulation of inflammatory responses.

A notable derivative of this compound, 1,3-dibutyl-2-thiooxo-imidazolidine-4,5-dione, has been shown to simultaneously induce two forms of cell death—apoptosis and non-canonical autophagy—in human colon cancer cells. plos.org This effect is mediated through the activation of the ERK and JNK signaling pathways, which is dependent on the generation of reactive oxygen species (ROS). plos.org Further investigation revealed that the induced cell death relies on the autophagic pathway, as silencing the gene for Atg7, a key autophagy protein, protected the cancer cells. plos.org

Other aryl thiourea derivatives have been found to target key cancer progression pathways. nih.gov Specifically, derivatives with 3,4-dichloro- and 3-trifluoromethylphenyl substituents were shown to:

Increase Caspase 3/7 Activation: This indicates the induction of the execution phase of apoptosis. nih.gov

Decrease NF-κB Activation: NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) is a protein complex that promotes transcription of genes involved in inflammation and cell survival, so its inhibition is a key anticancer strategy. nih.gov

Suppress VEGF Secretion: By inhibiting the release of Vascular Endothelial Growth Factor (VEGF), these compounds can hinder angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov

Furthermore, some thiourea-based hybrid molecules can modulate inflammatory pathways by inhibiting PI3K activation, which in turn reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com

Computational and Theoretical Investigations of 1,3 Dibutyl 2 Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular-level properties that are often difficult to measure experimentally. For 1,3-Dibutyl-2-thiourea, these calculations have been particularly valuable in elucidating its characteristics, especially in the context of its application as a corrosion inhibitor. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized molecular geometry and electronic properties of this compound. researchgate.netresearchgate.net DFT calculations predict the most stable conformation of the molecule by minimizing its energy.

Studies have focused on optimizing the molecule's geometry to find its ground state. researchgate.net The structure consists of a central thiourea (B124793) core (a sulfur atom double-bonded to a carbon, which is bonded to two amine groups) with a butyl group attached to each nitrogen atom. ontosight.ainih.gov The optimized structure from these calculations provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The resulting optimized molecular structure is a key input for further computational analysis. researchgate.net

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. irjweb.comossila.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons to an appropriate acceptor molecule with a low-energy empty molecular orbital. ossila.com

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy signifies a greater affinity for accepting electrons. ossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a significant indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comossila.com Conversely, a small energy gap indicates that the molecule is more reactive.

For this compound, quantum chemical calculations have determined the energies of these frontier orbitals. One study reported a HOMO energy (EHOMO) of -8.946 eV and a LUMO energy (ELUMO) of -6.947 eV. researchgate.net This results in an energy gap (ΔE) of 1.999 eV. These values are crucial for understanding its interaction with other chemical species, such as its adsorption on metal surfaces.

ParameterCalculated Value (eV)Reference
EHOMO (Highest Occupied Molecular Orbital)-8.946 researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital)-6.947 researchgate.net
Energy Gap (ΔE = ELUMO - EHOMO)1.999 researchgate.net

A primary application of quantum chemical calculations for this compound is to correlate its computed molecular properties with its experimentally observed performance, particularly as a corrosion inhibitor. electrochemsci.org Theoretical parameters such as HOMO and LUMO energies, the energy gap (ΔE), dipole moment (μ), and the distribution of electronic charges on the atoms are quantitatively related to the molecule's inhibition efficiency. researchgate.net

For instance, the ability of this compound to donate electrons (indicated by EHOMO) to the vacant d-orbitals of a metal surface and to accept electrons (indicated by ELUMO) from the metal is believed to be central to its corrosion inhibition mechanism through chemical adsorption. Studies have demonstrated a strong relationship between these quantum chemical descriptors and the molecule's ability to protect metals in corrosive environments. researchgate.net Research investigating the inhibiting behavior of DBTU on carbon steel in saline environments found that theoretical results from quantum chemical computations supported the experimental findings, which showed a high inhibition efficiency of 95.36% at a concentration of 50 ppm. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can model the interaction between an inhibitor molecule like this compound and a metal surface in the presence of a solvent. researchgate.net This provides a dynamic picture of the adsorption process, which is not captured by static quantum chemical calculations.

MD simulations have been used in studies of corrosion inhibitors to determine the most stable adsorption configuration of the molecule on a surface, such as an iron surface. researchgate.net The simulations calculate the binding energy between the inhibitor and the surface, offering insights into the strength of the adsorption. For sets of inhibitors that include this compound, these computational studies help to visualize how the molecule orients itself on the surface to maximize its protective effect. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.net In the context of corrosion inhibition, QSAR/QSPR models are developed to predict the inhibition efficiency of compounds based on their molecular descriptors. scielo.brelectrochemsci.org

This compound has been included in several QSAR/QSPR studies alongside other amines, thiourea derivatives, and acetylenic alcohols to model their effectiveness as corrosion inhibitors for various types of steel. researchgate.netscielo.brelectrochemsci.orgscielo.br These studies use a range of descriptors, including:

Quantum Chemical Descriptors: EHOMO, ELUMO, ΔE, dipole moment (μ), and atomic charges. electrochemsci.org

Topological and Group Contribution Descriptors: Parameters related to the size, shape, and branching of the molecule. researchgate.netscielo.br

In one study on 22% Cr stainless steel, this compound was among the most efficient inhibitors, and its properties were used to develop a predictive model for inhibition efficiency. electrochemsci.orgscielo.br However, in a separate study on super 13% Cr steel, this compound was identified as an outlier that was not well-represented by the developed model, highlighting that the effectiveness and predictability of an inhibitor can be highly dependent on the specific metal substrate and environmental conditions. scielo.br

InhibitorExperimental Inhibition Efficiency (%) on 22% Cr Stainless SteelReference
This compound97.30 electrochemsci.org
1,3-Diethyl-2-thiourea96.36 electrochemsci.org
1,3-Dimethyl-2-thiourea95.96 electrochemsci.org
Thiourea90.04 electrochemsci.org

Applications in Materials Science and Industrial Processes

Corrosion Inhibition Mechanisms and Studies

1,3-Dibutyl-2-thiourea is recognized as an effective corrosion inhibitor, particularly for carbon steel in aggressive environments. researchgate.net Its protective action is attributed to its ability to form a barrier on the metal surface, mitigating the destructive effects of corrosive agents.

Adsorption Mechanisms on Metal Surfaces (e.g., Carbon Steel)

The primary mechanism by which this compound inhibits corrosion is through the adsorption of its molecules onto the metal surface, such as carbon steel. researchgate.netresearchgate.net This process involves the interaction of the heteroatoms (nitrogen and sulfur) and the π-electrons of the thiourea (B124793) derivative with the vacant d-orbitals of iron atoms on the steel surface. chemicalbook.com The adsorption process is a complex interplay of physical and chemical interactions.

Studies have shown that the adsorption of this compound and its derivatives on steel surfaces often follows the Langmuir adsorption isotherm. researchgate.netfigshare.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. The nature of this adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer). redalyc.orgnih.gov

The spontaneity and strength of the adsorption process are evaluated by calculating the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. redalyc.org For many thiourea derivatives, the calculated ΔG°ads values fall in a range that suggests a mixed adsorption mechanism. nih.gov

Table 1: Adsorption Characteristics of Thiourea Derivatives

Inhibitor System Adsorption Isotherm Type of Adsorption Reference
This compound (DBTU) on carbon steel Langmuir Mixed (Physisorption and Chemisorption) researchgate.netresearchgate.net
1-Benzoyl-3,3-dibutylthiourea on mild steel Langmuir Spontaneous chemical and/or physical adsorption figshare.com

Electrochemical Characterization of Inhibitor Performance (OCP, PD, EIS)

Several electrochemical techniques are employed to characterize the performance of this compound as a corrosion inhibitor. These methods provide quantitative data on the reduction of corrosion rates and offer insights into the inhibition mechanism.

Open Circuit Potential (OCP): OCP measurements indicate the thermodynamic tendency of a metal to corrode. In the presence of this compound, a shift in the OCP is often observed. A significant shift towards more positive (anodic) or more negative (cathodic) potentials suggests that the inhibitor predominantly affects either the anodic or cathodic reaction, respectively. However, a small displacement indicates a mixed-type inhibitor. researchgate.net

Potentiodynamic Polarization (PD): This technique involves changing the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide crucial parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. This compound and its derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netredalyc.orgacs.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface. ntnu.edunih.govyoutube.com The data is often presented as Nyquist and Bode plots. In the presence of an effective inhibitor like this compound, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). This indicates the formation of a protective layer that impedes the charge transfer process. researchgate.net The Bode plot provides information on the capacitive behavior of the interface.

Table 2: Electrochemical Parameters for Carbon Steel in the Presence of Thiourea Inhibitors

Technique Parameter Observation with Inhibitor Indication Reference
OCP Ecorr Slight shift Mixed-type inhibition researchgate.net
PD icorr Decrease Reduced corrosion rate researchgate.netacs.org
PD βa and βc Change Affects both anodic and cathodic reactions acs.org
EIS Rct Increase Formation of a protective layer researchgate.net

Role of this compound in Microbial Corrosion Mitigation

Microbiologically influenced corrosion (MIC) is a significant issue where microorganisms, such as sulfate-reducing bacteria (SRB), accelerate the corrosion process. frontiersin.orgencyclopedia.pub this compound has been investigated for its potential to mitigate MIC.

Studies have shown that this compound can inhibit corrosion in environments containing SRB. researchgate.net While it is highly effective against general corrosion, its impact on microbial activity is more nuanced. Research indicates that it has a limited effect on planktonic (free-floating) bacteria and a minor effect on sessile (biofilm-forming) bacteria. researchgate.net The primary mode of action in MIC mitigation is still believed to be the formation of a protective adsorbed layer on the metal surface, which acts as a barrier against corrosive microbial byproducts like hydrogen sulfide. researchgate.net The development of biocides is a key strategy to combat MIC, and while this compound shows some effect, it is not primarily classified as a biocide. mdpi.comgoogle.com

Surface Analysis Techniques (SEM-EDS) for Adsorbed Layers

To visually confirm the formation of a protective film and analyze its composition, surface analysis techniques are employed.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface morphology. In the absence of an inhibitor, the surface of carbon steel exposed to a corrosive environment typically shows significant damage, such as pitting and uniform corrosion. In contrast, surfaces treated with this compound exhibit a much smoother and more protected appearance, confirming the formation of an adsorbed layer. peacta.orgresearchgate.netscispace.com

Energy-Dispersive X-ray Spectroscopy (EDS): EDS is used in conjunction with SEM to determine the elemental composition of the surface. EDS analysis of a steel surface protected by this compound reveals the presence of sulfur and nitrogen, in addition to the elements of the steel (iron, carbon, etc.). researchgate.net This provides direct evidence of the adsorption of the thiourea molecules onto the metal surface, forming the protective film. figshare.compeacta.org

Polymer and Rubber Chemistry

Beyond its role in corrosion protection, this compound is a crucial additive in the polymer and rubber industry.

Role as Vulcanization Accelerator

This compound functions as a fast-acting vulcanization accelerator. chemicalbook.comensince.com Vulcanization is a chemical process that converts natural rubber and other synthetic elastomers into more durable materials by forming cross-links between individual polymer chains. Accelerators are added to the rubber compound to control the cure time and temperature, and to improve the properties of the final product.

Thiourea derivatives, including this compound, are classified as ultra-fast accelerators. lusida.com They are particularly effective for the vulcanization of chloroprene (B89495) rubber (Neoprene) and are also used with natural rubber, styrene-butadiene rubber (SBR), butyl rubber, and EPDM rubber. ensince.comchinachemicalproducts.com The use of this compound allows for vulcanization at lower temperatures, which can be advantageous for certain applications. ensince.com The working principle involves the active participation of the thiourea molecule in the cross-linking reaction with sulfur, activating the sulfur and regulating the reaction rate to form an ideal cross-linked structure. hoseachem.com This results in rubber products with good physical properties. ensince.com It is also noted for its use in the production of industrial products, electric wires, and sponge products, and it does not cause discoloration. ensince.com In some formulations for polychloroprene rubber, it is used to achieve a desirable balance between tear resistance and low compression set. google.comgoogle.com

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound DBTU
Carbon Steel -
Iron Fe
Hydrogen Sulfide H₂S
Polychloroprene CR (Neoprene)
Natural Rubber NR
Styrene-Butadiene Rubber SBR
Butyl Rubber IIR
Ethylene (B1197577) Propylene Diene Monomer Rubber EPDM
1-Benzoyl-3,3-dibutylthiourea -
1-phenyl-2-thiourea PTU

Activation of Elastomers and Rubbers

This compound is utilized as a vulcanization accelerator and activator in the rubber industry. lookchem.com It is particularly effective as an accelerator for mercaptan-modified chloroprene rubber. chemicalbook.comchemdad.com Furthermore, it functions as an activator for other synthetic and natural elastomers, including ethylene-propylene-diene terpolymers (EPDM) and natural rubber. chemicalbook.comchemdad.comhuidziekten.nl

Below is a table detailing a sample formulation for a polyisoprene latex compound, illustrating the inclusion of this compound as a key component.

Table 1: Sample Polyisoprene Latex Formulation

Ingredient Parts per hundred rubber (phr) Supplier/Tradename
Polyisoprene latex 100 KRATON® IR-401
Sodium lauryl sulfate 0.25 DARVAN® WAQ
Sulfur 1.5 Various
Blend of phenolic AO and ZMTI 2 VANOX® SPL
Dibutyl Thiourea 1 THIATE® U
Liquid dithiocarbamate (B8719985) (WB-7) 1 Vanderbilt
Sulfated methyl oleate 0.5 DARVAN® SMO

This table is adapted from a formulation provided in a patent for vulcanizing latex compounds. google.com

Antidegradant Properties in Rubber Formulations

In addition to its role as an activator, this compound also functions as an antidegradant. chemicalbook.comchemdad.com It is specifically noted for its use in protecting natural rubber latex and thermoplastic styrene-butadiene rubber from degradation. chemicalbook.comchemdad.comhuidziekten.nl The degradation of rubber, caused by factors like oxygen and ozone, can lead to hardening or softening and eventual cracking of the material. kglmeridian.com

Antidegradants are crucial for extending the service life of rubber products. While various classes of antidegradants exist, N-alkyl thioureas like this compound are employed for their protective capabilities. kglmeridian.com Its application as an auxiliary agent in rubber production helps ensure the quality and longevity of the finished goods. lookchem.comcookechem.com

Table 2: Summary of this compound's Role in Rubber

Function Elastomer/Rubber Type
Accelerator Mercaptan-modified chloroprene rubber chemicalbook.comchemdad.comhuidziekten.nl
Activator Ethylene-propylene-diene terpolymers (EPDM), Natural Rubber chemicalbook.comchemdad.comhuidziekten.nl

Other Industrial Applications

The utility of this compound extends beyond the rubber industry into specialized applications for protective coatings and corrosion inhibition.

Anticorrosive Agent in Paints and Glue Removers

This compound is incorporated into paints and glue removers where it functions as an anticorrosive agent. lookchem.comchemicalbook.comchemdad.comcookechem.com Its presence in these formulations helps to protect metal surfaces from corrosion, thereby ensuring the longevity and durability of the products to which they are applied. lookchem.com It also serves as a corrosion inhibitor for broader metal treatments. chemicalbook.comcookechem.com

Component in Thermocoatings

A notable application of this compound is in the manufacturing of phone cards. chemicalbook.comchemdad.comhomesunshinepharma.com In this specific use case, it is a key component of the thermocoating that is sprayed over the optically read layer of the card. lookchem.comcookechem.comchemicalbook.com This demonstrates its role in specialized, high-technology coating applications.

Environmental Fate and Remediation Research

Environmental Persistence and Degradation Pathways

The persistence of 1,3-Dibutyl-2-thiourea in the environment is determined by its susceptibility to various degradation processes, including chemical breakdown and microbial action.

Data specific to the hydrolysis and direct photolysis of this compound is limited. However, insights can be drawn from its parent compound, thiourea (B124793). Thiourea is known to be resistant to hydrolysis in water and to direct photolysis in both water and air. who.int This resistance is due to the stability of its chemical structure, which lacks functional groups that are readily broken down by water or sunlight. Given that this compound shares the same core structure, it is also expected to be resistant to hydrolysis.

While direct breakdown by sunlight may be insignificant, the reaction with photochemically generated hydroxyl radicals (•OH) is a potential degradation pathway in the atmosphere. For the parent compound thiourea, this is considered the main atmospheric degradation pathway, with a calculated atmospheric half-life of approximately 2.4 hours. who.intscbt.com This rapid oxidation suggests that while the compound might persist in water and soil, it is likely to be removed relatively quickly from the atmosphere. The presence of butyl groups on the this compound molecule may influence the rate of this reaction, but specific studies on this derivative are not currently available.

Biodegradation is a critical process for the removal of organic compounds from the environment. Studies have shown that this compound is not readily biodegradable. vanderbiltchemicals.com In a standard 28-day test (OECD 301F), no biodegradation was observed. vanderbiltchemicals.com This suggests that in environments without a microbial community adapted to this compound, its persistence could be significant.

For comparison, the parent compound thiourea is also not readily biodegradable but can be broken down by microflora that have been adapted to it over extended periods. who.intscbt.com In laboratory tests on inherent biodegradation where the microbial inoculum was slowly adapted, removal of up to 97% of thiourea was reported. scbt.com This indicates that under specific conditions, microorganisms capable of degrading these types of compounds can develop. Fungi, in particular, isolated from soil have been shown to effectively degrade thiourea. scbt.com

Biodegradation Data for this compound
Test MethodDurationResultConclusionSource
OECD 301F28 days0%Not readily biodegradable vanderbiltchemicals.com

Adsorption and Leaching in Environmental Compartments

The mobility of this compound in the environment is largely governed by its tendency to adsorb to soil and sediment particles. This property is often estimated using the organic carbon-normalized adsorption coefficient (Koc). A reported log Koc for this compound is 2.632, which gives a Koc value of approximately 429 L/kg. chemos.de

According to standard classifications, a Koc value between 150 and 500 indicates moderate sorption potential. This suggests that this compound will have a moderate tendency to bind to the organic matter in soil and sediment, which would limit its mobility and potential for leaching into groundwater. In comparison, the parent compound thiourea has lower Koc values, ranging from 26 to 315, indicating a higher potential for leaching. who.int The addition of the two butyl groups in this compound increases its lipophilicity, leading to stronger adsorption.

Environmental Partitioning Properties of this compound
ParameterValueReference
Log Koc2.632 chemos.de
Koc (L/kg)~429Calculated from chemos.de

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for a substance to bioaccumulate is often predicted by its octanol-water partition coefficient (log Pow). For this compound, the log Pow is reported as 2.75. chemos.dethermofisher.com

A log Pow value in this range suggests a low to moderate potential for bioaccumulation. Generally, substances with a log Pow below 3 are not expected to bioaccumulate to a significant degree. While one source indicates that bioaccumulation of this compound is unlikely, specific studies measuring the Bioconcentration Factor (BCF) in aquatic organisms are not available. vanderbiltchemicals.comthermofisher.com The BCF is a more direct measure of bioaccumulation potential. epa.gov

Bioaccumulation Potential of this compound
ParameterValueIndicationSource
Log Pow2.75Low to moderate bioaccumulation potential chemos.dethermofisher.com
Bioconcentration Factor (BCF)No data available- thermofisher.com

Q & A

Q. How can molecular dynamics simulations predict the solvation behavior of this compound in mixed solvents?

  • Methodological Answer : Use force fields (e.g., OPLS-AA) parameterized for sulfur-containing compounds. Simulate solvation shells in water/ethanol mixtures and calculate Gibbs free energy of solvation via thermodynamic integration. Validate with experimental solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.